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Compound of Interest

Compound Name: Acetone-d

Cat. No.: B1623232

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR)
spectrum of deuterated acetone (acetone-d6), a commonly used solvent in NMR spectroscopy.
Understanding the characteristic signals of acetone-d6 is crucial for accurate spectral
interpretation and the identification of analytes. This document outlines the key features of both
1H and 3C NMR spectra, details experimental protocols for sample preparation and data
acquisition, and presents the data in a clear, tabular format for easy reference.

The *H NMR Spectrum of Acetone-d6

The proton (*H) NMR spectrum of acetone-d6 is characterized by a residual solvent peak and
signals from common impurities, most notably water.

Residual Solvent Peak: Commercially available acetone-d6 is never 100% deuterated. The
primary isotopologue containing a proton is acetone-d5 (CD3COCD:zH). The signal for the
single proton in acetone-d5 appears as a quintet (a multiplet with five lines) centered at
approximately 2.05 ppm. This splitting pattern arises from the coupling of the proton to the two
adjacent deuterium atoms (spin | = 1), following the 2nl+1 rule where n=2 and I=1.

Water Impurity: Acetone is hygroscopic and readily absorbs moisture from the atmosphere.
Consequently, a peak corresponding to water is almost always present in the 1H NMR
spectrum. Water can exist as both H20 and HOD (due to exchange with deuterium from the
solvent). H20 appears as a singlet, typically around 2.84 ppm. The HOD signal appears as a
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1:1:1 triplet in the range of 2.78-2.81 ppm due to coupling with the deuterium atom (?3JHD = 1
Hz). The chemical shift of the water peak is highly dependent on temperature, concentration,
and the presence of other solutes.

The **C NMR Spectrum of Acetone-d6

The carbon-13 (*3C) NMR spectrum of acetone-d6 displays two main signals corresponding to
the carbonyl carbon and the methyl carbons.

Carbonyl Carbon: The carbonyl carbon (C=0) of acetone-d6 gives rise to a singlet peak in the
downfield region of the spectrum, typically appearing between 206.3 and 206.7 ppm. This
signal is a useful reference point in the 13C NMR spectrum.

Methyl Carbons: The two equivalent methyl carbons (-CDs) of acetone-d6 produce a septet (a
multiplet with seven lines) centered at approximately 29.9 ppm. This characteristic splitting
pattern is due to the one-bond coupling between the carbon-13 nucleus and the three
deuterium nuclei (*JCD). The coupling constant for this interaction is typically in the range of
20-30 Hz. Due to the presence of residual acetone-d5, a much smaller quintet for the -CDzH
carbon may also be observed.

Data Presentation

The following tables summarize the key quantitative data for the NMR spectrum of acetone-d6.

Table 1: *H NMR Spectral Data for Acetone-d6
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] Chemical Shift o J-Coupling
Species Multiplicity Notes
(5, ppm) Constant (Hz)
Residual Due to coupling
Acetone-d5 ~2.05 Quintet 2JHD =2 with two
(CDsCOCD2zH) deuterium atoms.
] Chemical shift is
Water (H20) ~2.84 Singlet -

variable.

Due to coupling
Water (HOD) ~2.78 - 2.81 Triplet 2JHD =1 with one
deuterium atom.

Table 2: 13C NMR Spectral Data for Acetone-d6

Chemical Shift o J-Coupling
Carbon Multiplicity Notes
(5, ppm) Constant (Hz)

Carbonyl (C=0) ~206.3 - 206.7 Singlet -

Due to coupling
Methyl (-CD3) ~29.9 Septet 1JCD = 20-30 with three
deuterium atoms.

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and
appropriate experimental parameter selection.

Sample Preparation

o Solute Preparation: Weigh a suitable amount of the analyte. For a standard 5 mm NMR tube,
5-25 mg of a small molecule is typically sufficient for tH NMR, while 20-100 mg may be
needed for 3C NMR.

o Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of acetone-d6 in a clean, dry
vial.
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o Transfer: Using a clean Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

« Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of
glass wool in the pipette during transfer to the NMR tube.

o Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical acquisition parameters for H and 13C NMR experiments using
acetone-d6 on a 400 MHz spectrometer. These parameters may need to be adjusted based on
the specific instrument and sample.

Table 3: Typical tH NMR Acquisition Parameters in Acetone-d6

Parameter Typical Value Purpose

Standard 30° pulse

Pulse Program zg30 )
experiment.
Signal averaging to improve
Number of Scans (NS) 8-16 ] ]
signal-to-noise.
) Time for magnetization to
Relaxation Delay (D1) 1-2s o
return to equilibrium.
Acquisition Time (AQ) 2-4s Duration of data collection.
] Range of frequencies to be
Spectral Width (SW) 16 ppm
observed.
Pulse Width (P1) Calibrated 90° pulse Excitation pulse.

Table 4: Typical 3C NMR Acquisition Parameters in Acetone-d6
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Parameter Typical Value Purpose
Power-gated decoupling for
Pulse Program zgpg30
NOE enhancement.
More scans are needed due to
Number of Scans (NS) 128 - 1024 the low natural abundance of
13C_
) Time for magnetization to
Relaxation Delay (D1) 2s o
return to equilibrium.
Acquisition Time (AQ) 1-2s Duration of data collection.
. Range of frequencies to be
Spectral Width (SW) 240 ppm

observed.

Pulse Width (P1)

Calibrated 90° pulse

Excitation pulse.

Mandatory Visualization

The following diagram illustrates the logical relationship between the molecular structure of

acetone-d6 and its characteristic NMR signals, including the residual protonated species.
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Molecular Species in Acetone-d6

Acetone-d6 Residual Acetone-d5 Water Impurity
(CD3-CO-CD3) (CD3-CO-CD2H) (H20 / HOD)

13C Signal [3C Signal H Signal H Signal \ *H Signal
(-CD3) (C=0) (CD2H) (H20) (HOD)
B3CN Spectrum 1H NMR Spectrum
A

Septet (~29.9 ppm) Singlet (~206.5 ppm) Quintet (~2.05 ppm) Singlet (~2.84 ppm) Triplet (~2.78 ppm)

Click to download full resolution via product page

Caption: Origin of *H and 3C NMR signals in deuterated acetone.

 To cite this document: BenchChem. [An In-Depth Technical Guide to Understanding the NMR
Spectrum of Acetone-d6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1623232#understanding-acetone-d6-nmr-spectrum-
peaks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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